molecular formula C27H23ClN4O2 B2953234 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189959-36-1

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2953234
CAS No.: 1189959-36-1
M. Wt: 470.96
InChI Key: HGFWPGGBFQKWGV-UHFFFAOYSA-N
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Description

This compound (CAS 1189959-36-1) features a pyrimido[5,4-b]indole core substituted with a 2-chlorobenzyl group at position 3 and an acetamide moiety at position 4. The acetamide is further functionalized with an N-(2,5-dimethylphenyl) group. Its molecular formula is C₂₇H₂₃ClN₄O₂, with a molecular weight of 470.9 g/mol . The 2-chlorobenzyl group introduces electron-withdrawing effects, while the 2,5-dimethylphenyl substituent on the acetamide contributes steric bulk and lipophilicity.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-11-12-18(2)22(13-17)30-24(33)15-32-23-10-6-4-8-20(23)25-26(32)27(34)31(16-29-25)14-19-7-3-5-9-21(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWPGGBFQKWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C26H21ClN4O2
  • Molecular Weight: 456.9 g/mol
  • CAS Number: 1185112-53-1

The compound features a pyrimidoindole core structure, which is known for its diverse biological properties. The presence of the chlorobenzyl group and the dimethylphenyl acetamide moiety contributes to its pharmacological profile.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 (breast cancer) cells with an IC50 value that highlights its potency as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes and modulation of cellular signaling pathways.

Cell LineIC50 (µM)Reference
MCF-713.3
DU145 (Prostate)0.01
K562 (Leukemia)0.02

The biological activity of the compound is believed to stem from several mechanisms:

  • Enzyme Inhibition: The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation: It modulates the activity of specific receptors, leading to altered signaling pathways within cells.
  • Gene Expression Alteration: The compound may affect the expression of genes associated with cell proliferation and survival.

Study on Anticancer Properties

In a study examining the effect of similar pyrimidoindole derivatives, researchers found that compounds with structural similarities to this compound exhibited notable cytotoxicity against various cancer cell lines. The study emphasized the importance of certain substituents in enhancing biological activity and suggested further exploration into structure-activity relationships (SAR).

Antibacterial Activity

Additionally, related compounds have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests a potential dual role in both anticancer and antimicrobial therapies.

Comparative Analysis

When compared to other compounds in its class, this compound shows promise due to its unique structural features that enhance its interaction with biological targets.

Compound NameActivity TypeIC50/Activity LevelReference
Compound AAnticancer10 µM
Compound BAntibacterialMIC = 12.5 µM
This CompoundAntiproliferativeIC50 = 13.3 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Methoxybenzyl) Analogue (CAS 1189927-91-0)

Structure : Replaces the N-(2,5-dimethylphenyl) group with an N-(3-methoxybenzyl) moiety.
Molecular Formula : C₂₇H₂₃ClN₄O₃
Molecular Weight : 486.9 g/mol
Key Differences :

  • Increased molecular weight (Δ = +16 g/mol) due to the oxygen atom in the methoxy group.
  • The benzyl linker (vs. direct phenyl attachment) may alter binding kinetics by increasing flexibility .

Thio-Linked 4-Chlorophenyl Derivative (CAS 536715-23-8)

Structure : Substitutes the 2-chlorobenzyl group with a 4-chlorophenyl moiety and introduces a sulfanyl (thio) group at the pyrimidoindole’s 2-position.
Molecular Formula : C₂₅H₁₈ClN₅O₂S
Molecular Weight : 511.96 g/mol
Key Differences :

  • The thio (-S-) linkage (vs. oxygen in the main compound) increases lipophilicity and may influence redox properties.
  • The acetamide is attached to a 3-methoxyphenyl group, combining electron-donating and withdrawing effects .

3,4-Dimethoxyphenyl Thioether (CAS 888442-02-2)

Structure : Features a 3,4-dimethoxyphenyl group on the pyrimidoindole core and a thioether linkage to the acetamide.
Molecular Formula : C₂₈H₂₆N₄O₄S
Molecular Weight : 514.6 g/mol
Key Differences :

  • The 4-methylbenzyl group on the acetamide introduces steric hindrance distinct from the main compound’s dimethylphenyl group.
  • The thioether bridge may confer metabolic stability compared to oxygen-based linkages .

Structural and Physicochemical Comparison Table

Compound Core Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Modifications
Main Compound (CAS 1189959-36-1) 3-(2-Chlorobenzyl) N-(2,5-Dimethylphenyl) C₂₇H₂₃ClN₄O₂ 470.9 Halogenated benzyl, dimethylphenyl
N-(3-Methoxybenzyl) Analogue 3-(2-Chlorobenzyl) N-(3-Methoxybenzyl) C₂₇H₂₃ClN₄O₃ 486.9 Methoxybenzyl, increased flexibility
4-Chlorophenyl Thioether 3-(4-Chlorophenyl) N-(3-Methoxyphenyl) C₂₅H₁₈ClN₅O₂S 511.96 Thio linkage, shifted halogen
3,4-Dimethoxyphenyl Thioether 3-(3,4-Dimethoxyphenyl) N-(4-Methylbenzyl) C₂₈H₂₆N₄O₄S 514.6 Dual methoxy, thioether, methylbenzyl

Implications of Structural Variations

  • Steric Considerations : Bulky substituents like 2,5-dimethylphenyl may limit access to hydrophobic binding pockets compared to smaller groups like 4-methylbenzyl .
  • Linker Flexibility : Benzyl groups (e.g., in the N-(3-methoxybenzyl) analogue) introduce rotational freedom, possibly modulating receptor interaction kinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrimidoindole-based acetamide derivatives, and how can reaction yields be optimized?

  • The compound’s core structure suggests a multi-step synthesis involving condensation, substitution, and cyclization reactions. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) followed by reductive amination with iron powder have been employed for similar intermediates . Yield optimization often involves adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents. NMR spectroscopy (e.g., <sup>1</sup>H NMR) is critical for confirming intermediate structures and monitoring tautomeric equilibria, as seen in compounds with amine/imine ratios of 50:50 .

Q. Which analytical techniques are most effective for characterizing the tautomeric behavior of this compound?

  • Dynamic <sup>1</sup>H NMR spectroscopy at variable temperatures can resolve tautomeric forms (e.g., amine vs. imine) by observing exchange-broadened signals or distinct resonances . X-ray crystallography is definitive for solid-state tautomer identification, as demonstrated in structurally related pyrrolo-pyrimidine derivatives . High-resolution mass spectrometry (HRMS) further validates molecular integrity.

Q. How can researchers ensure purity and stability during storage of such acetamide derivatives?

  • Purification via column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is standard. Stability tests under controlled humidity and temperature (e.g., 4°C in inert atmospheres) are recommended. Analytical HPLC with UV detection at λ = 254 nm ensures purity >95% for biological assays .

Advanced Research Questions

Q. What strategies address low reactivity in the final cyclization step of pyrimidoindole synthesis?

  • Catalytic methods, such as Pd-mediated cross-coupling or acid/base-catalyzed ring closure, may improve cyclization efficiency. For example, Appel salt (tetrachloromethane/triphenylphosphine) has been used to activate heterocyclic amines in analogous dithiazole syntheses . Design of Experiments (DoE) can systematically optimize parameters like reaction time, catalyst loading, and microwave-assisted heating .

Q. How do steric and electronic effects of substituents (e.g., 2-chlorobenzyl, 2,5-dimethylphenyl) influence biological activity?

  • Computational modeling (DFT or molecular docking) can predict interactions with target proteins, such as kinase inhibition. For instance, chloro and methyl groups may enhance lipophilicity and π-π stacking, as observed in pyrazolo-pyrimidinone derivatives . Comparative SAR studies using analogs with varied substituents are essential to isolate critical pharmacophores.

Q. What methodological approaches resolve contradictions in reported biological activity data for similar compounds?

  • Meta-analysis of published data should account for assay variability (e.g., cell line specificity, IC50 protocols). Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. For example, discrepancies in antimicrobial activity of thiazole derivatives were resolved by standardizing MIC (minimum inhibitory concentration) testing conditions .

Q. How can flow chemistry improve scalability and safety in synthesizing labile intermediates?

  • Continuous-flow systems minimize decomposition of sensitive intermediates (e.g., nitro or azide groups) by reducing residence time and enabling precise temperature control. The Omura-Sharma-Swern oxidation in flow has been successfully applied to diazomethane synthesis, reducing explosion risks . Microreactors also facilitate real-time monitoring via in-line IR or UV spectroscopy.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Polymorphism and solvate formation are common issues. Screening crystallization solvents (e.g., ethanol, acetonitrile) with slow evaporation or cooling gradients can yield suitable single crystals. Additives like ionic liquids or co-crystallizing agents (e.g., caffeine) may stabilize specific crystal forms, as shown in azetidinone derivatives .

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